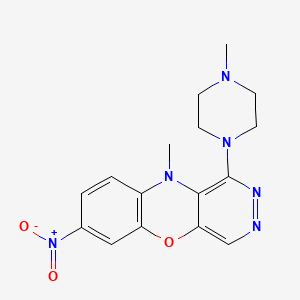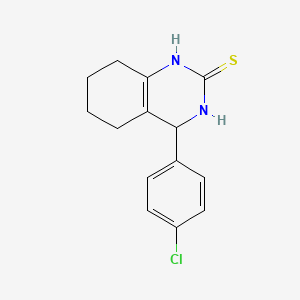![molecular formula C13H13N3O2 B14493828 2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone is a chemical compound with a complex structure that includes a pyridazine ring, a hydroxyimino group, and a phenylethanone moiety
Méthodes De Préparation
The synthesis of 2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone typically involves multiple steps. One common method includes the reaction of 3-methylpyridazine with hydroxylamine to form the hydroxyimino derivative, followed by the introduction of the phenylethanone group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.
Analyse Des Réactions Chimiques
2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Applications De Recherche Scientifique
2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone can be compared with similar compounds such as:
2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanol: This compound has a similar structure but with an alcohol group instead of a ketone.
3-methylpyridazine derivatives: These compounds share the pyridazine ring and methyl group but differ in other substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone |
InChI |
InChI=1S/C13H13N3O2/c1-10-7-8-13(15-18)16(14-10)9-12(17)11-5-3-2-4-6-11/h2-8,18H,9H2,1H3/b15-13+ |
Clé InChI |
LHKJAIAZUAHJBE-FYWRMAATSA-N |
SMILES isomérique |
CC1=NN(/C(=N/O)/C=C1)CC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=NN(C(=NO)C=C1)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)


![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)
![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)

![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)

![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)
